molecular formula C12H17FN2O B13874423 1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol

1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol

Cat. No.: B13874423
M. Wt: 224.27 g/mol
InChI Key: TWOKQLVBAYZEIY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol is an organic compound with the molecular formula C12H17FN2O It is characterized by the presence of a fluorine atom, a piperazine ring, and an ethanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol typically involves the reaction of 2-fluoro-5-nitrophenyl ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.

Uniqueness

1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-(2-fluoro-5-piperazin-1-ylphenyl)ethanol

InChI

InChI=1S/C12H17FN2O/c1-9(16)11-8-10(2-3-12(11)13)15-6-4-14-5-7-15/h2-3,8-9,14,16H,4-7H2,1H3

InChI Key

TWOKQLVBAYZEIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)N2CCNCC2)F)O

Origin of Product

United States

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